An In-depth Technical Guide to the Physicochemical Properties of (S)-N-Boc-3-hydroxy-1-adamantyl-glycine
An In-depth Technical Guide to the Physicochemical Properties of (S)-N-Boc-3-hydroxy-1-adamantyl-glycine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
(S)-N-Boc-3-hydroxy-1-adamantyl-glycine is a non-proteinogenic amino acid that has garnered significant attention in medicinal chemistry. Its unique structural features, combining the rigid, lipophilic adamantane cage with a glycine scaffold, make it a valuable building block in the synthesis of pharmacologically active compounds. Notably, it is a key intermediate in the synthesis of Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] The physicochemical properties of this molecule are critical determinants of its reactivity, purity, and ultimately, its suitability for pharmaceutical manufacturing. This guide provides a comprehensive overview of these properties, supported by experimental protocols and an analysis of the structural components that govern its behavior.
The adamantane moiety, a tricyclic hydrocarbon, imparts a high degree of rigidity and lipophilicity to the molecule.[3][4] This "lipophilic bullet" can enhance a drug's ability to penetrate biological membranes and can also serve as a rigid scaffold to orient functional groups for optimal interaction with biological targets.[5] The N-tert-butoxycarbonyl (Boc) protecting group is a staple in peptide synthesis, valued for its stability under a wide range of conditions and its clean, acid-labile removal.[6][] The interplay of these structural features defines the physicochemical landscape of (S)-N-Boc-3-hydroxy-1-adamantyl-glycine.
Molecular Structure and Core Properties
The foundational characteristics of a molecule are dictated by its structure and elemental composition. These properties are the bedrock upon which our understanding of its behavior is built.
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Table 1: Core Molecular Properties
| Property | Value | Source(s) |
| CAS Number | 361442-00-4 | [3][8] |
| Molecular Formula | C₁₇H₂₇NO₅ | [8] |
| Molecular Weight | 325.4 g/mol | [3][9] |
| Appearance | White to off-white crystalline solid | [8] |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-2-(3-hydroxy-1-adamantyl)acetic acid | [3] |
Spectroscopic and Physicochemical Data
A detailed understanding of a molecule's properties requires a combination of spectroscopic analysis and the determination of key physicochemical parameters. While much of the publicly available data for (S)-N-Boc-3-hydroxy-1-adamantyl-glycine is from predictive models, it provides a valuable starting point for experimental verification.
Table 2: Spectroscopic and Physicochemical Properties
| Parameter | Value (Predicted/Calculated) | Experimental Data/Notes | Source(s) |
| Melting Point | >230°C (decomposition) | Experimental confirmation is recommended. | [10] |
| Boiling Point | 497.3 ± 20.0 °C at 760 mmHg | Predicted value. | [9][10] |
| Density | 1.296 g/cm³ | Predicted value. | [9] |
| pKa | 3.93 ± 0.10 | Predicted for the carboxylic acid group. This value is influenced by the electron-withdrawing effects of the adjacent amide and the adamantyl cage. | [8] |
| XLogP3 | 2.68650 | A calculated measure of lipophilicity. The adamantane moiety is the primary contributor to this value. | [11] |
| Topological Polar Surface Area (TPSA) | 95.9 Ų | Calculated value, indicating the surface area of polar atoms. | [3][6] |
Solubility Profile
The solubility of a drug intermediate is a critical parameter that influences its purification, formulation, and biological absorption. (S)-N-Boc-3-hydroxy-1-adamantyl-glycine exhibits limited solubility in water and greater solubility in common organic solvents.[8]
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Aqueous Solubility : The presence of both a carboxylic acid and a hydroxyl group provides some degree of hydrophilicity, but this is largely offset by the bulky, nonpolar adamantane cage and the tert-butyl group of the Boc protector. Its zwitterionic character at neutral pH can also limit aqueous solubility.
-
Organic Solvent Solubility : It is more soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF).[8] This is attributed to the ability of these solvents to solvate the polar functional groups of the molecule. Solubility in less polar solvents like chloroform is reported as slight, even with heating.[10]
Experimental Protocols
The following section details the methodologies for the experimental determination of the key physicochemical properties of (S)-N-Boc-3-hydroxy-1-adamantyl-glycine. These protocols are designed to be self-validating and provide a framework for obtaining reliable and reproducible data.
Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly sensitive method for determining the melting point and thermal transitions of a crystalline solid. It can also provide information on purity and polymorphism.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of (S)-N-Boc-3-hydroxy-1-adamantyl-glycine into a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the temperature program to ramp from 25°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere.
-
-
Data Acquisition and Analysis:
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the onset or peak of the endothermic event corresponding to melting.
-
Observe for any other thermal events that may indicate polymorphism or decomposition.
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Protocol 2: Spectroscopic Characterization (NMR and MS)
Rationale: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for confirming the structure and purity of a molecule.
Methodology:
-
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
¹H NMR: Expect signals corresponding to the adamantyl protons (typically in the range of 1.5-2.2 ppm), the glycine α-proton, the Boc group protons (a singlet around 1.4 ppm), and exchangeable protons from the hydroxyl and carboxylic acid groups.
-
¹³C NMR: Expect distinct signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary and methine carbons of the adamantane cage, and the carbons of the Boc group.
-
-
-
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using Electrospray Ionization (ESI) Mass Spectrometry in both positive and negative ion modes.
-
Data Analysis:
-
Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ and potentially adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
-
Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻.
-
-
Protocol 3: Determination of Aqueous Solubility (Shake-Flask Method)
Rationale: The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Sample Preparation: Add an excess amount of (S)-N-Boc-3-hydroxy-1-adamantyl-glycine to a series of vials containing buffers at different pH values (e.g., pH 2, 5, and 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing:
-
Allow the suspensions to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Construct a calibration curve using standards of known concentrations to quantify the solubility.
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Conclusion
The physicochemical properties of (S)-N-Boc-3-hydroxy-1-adamantyl-glycine are a direct consequence of its unique molecular architecture. The adamantane cage provides lipophilicity and rigidity, while the protected amino acid moiety introduces polar functional groups that govern its solubility and reactivity. A thorough understanding and experimental determination of these properties are paramount for its effective use in the synthesis of high-purity pharmaceutical agents like Saxagliptin. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to characterize this important molecule and ensure its quality and suitability for its intended applications.
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A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantylglycine: A Key Intermediate of Saxagliptin. ResearchGate. [Link]
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n-boc-glycine | C7H12NO4 | MD Topology | NMR | X-Ray. [Link]
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-
Variable-temperature H-NMR Studies on Three C-glycosylflavones Exhibiting Rotational Isomerism. [Link]
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